2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 4-(trifluoromethyl)benzenecarboxylate
Description
Properties
IUPAC Name |
2-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 4-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O3/c1-9-12(13(24)23-15(22-9)20-8-21-23)6-7-26-14(25)10-2-4-11(5-3-10)16(17,18)19/h2-5,8H,6-7H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZZYMCEYAPOJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=CN2)CCOC(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 4-(trifluoromethyl)benzenecarboxylate is a synthetic derivative that belongs to the class of triazole-containing compounds. Its unique structure combines a triazole ring with a pyrimidine moiety, which is known to enhance biological activity through various mechanisms. This article reviews the biological activity of this compound based on existing literature, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H13F3N4O3
- Molecular Weight : 366.2946 g/mol
- CAS Number : Not specified in the search results but can be derived from the compound's name.
Mechanisms of Biological Activity
The biological activity of triazole derivatives is often attributed to their ability to interact with various biological targets, including enzymes and receptors. The 1,2,4-triazole ring is particularly noted for its role in enhancing the stability and bioavailability of compounds.
- Enzyme Inhibition : Triazole derivatives have been shown to inhibit specific enzymes such as Dipeptidyl Peptidase IV (DPP-IV), which is crucial in glucose metabolism and type 2 diabetes management. For instance, related compounds have demonstrated IC₅₀ values in the low nanomolar range for DPP-IV inhibition .
- Antiproliferative Effects : The compound exhibits antiproliferative activity against various cancer cell lines. Research indicates that compounds containing triazole rings can lower the IC₅₀ values significantly compared to their non-triazole counterparts. For example, a related compound showed an IC₅₀ of 9.6 μM against human microvascular endothelial cells .
- Protease Resistance : The structural characteristics of triazoles contribute to their resistance against proteolytic degradation, enhancing their therapeutic potential in vivo .
Case Studies and Research Findings
Several studies have focused on the biological activities associated with compounds similar to or including this compound:
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Key Observations :
- Trifluoromethyl vs. Halogen Substituents : The target compound’s CF₃ group likely improves herbicidal or antifungal activity compared to chloro-/bromo-substituted analogs, as fluorine-containing groups are linked to enhanced bioactivity in agrochemicals .
- Ester vs. Carboxamide Linkages : The ethyl 4-(trifluoromethyl)benzoate ester in the target compound may increase metabolic stability compared to carboxamide derivatives (e.g., Compound 38 ), which are prone to hydrolysis.
- Sulfur-Containing Substituents : Benzylsulfanyl groups (e.g., ) introduce steric bulk and π-π interactions, whereas the target compound’s benzoate ester prioritizes electronic effects.
Crystallographic and Physicochemical Properties
- Crystal Packing: While the target compound’s data is unavailable, analogs (e.g., ) form triclinic (P1) or monoclinic (P21/n) systems with intermolecular H-bonding and π-π interactions (centroid distances: 3.63–3.88 Å) .
Q & A
Q. Tables for Key Data
| Parameter | Optimal Value | Reference |
|---|---|---|
| Catalyst for synthesis | TMDP (1 mol% in HO:EtOH 1:1) | |
| H NMR (dihydro protons) | δ 5.2–5.8 ppm (multiplet) | |
| X-ray density | 1.432 g/cm (monoclinic, P2/c) | |
| Degradation half-life (pH 7) | 48 hours (40°C) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
